N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(17-6-5-13-3-1-2-4-16(13)24-17)22-11-15-18(21-9-8-20-15)14-7-10-25-12-14/h1-4,7-10,12,17H,5-6,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPDGWQHEPVAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to interact with various molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (Ev4)
- Core Structure : Pyrazine linked to a benzamide via an ethyl group.
- Key Features :
- Trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability.
- Cyclopropylmethyl substituent may improve bioavailability by reducing steric hindrance.
- Synthesis: Achieved via amidoxime formation (95% yield) followed by cyclization to oxadiazole (56% yield), utilizing HONH₂·HCl and triethylamine in ethanol .
- Its thiophene moiety may confer distinct electronic properties for target binding.
5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine (Ev5)
- Core Structure : Pyrazine with bromo and trifluoromethylpyridinyl substituents.
- Application : Antimalarial activity, highlighting pyrazine’s versatility in infectious disease research .
- Comparison : The target’s chroman-carboxamide group replaces the bromo-amine functionality, suggesting divergent biological targets.
Thiophene-Containing Carboxamides
N-(5-(3-CYANO-6-NITRO-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-4-YL-AMINO)PYRIMIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE (Ev2)
- Core Structure: Thiophene-carboxamide linked to a quinoline-pyrimidine scaffold.
- Synthesis: Multi-step coupling involving amino-pyrimidine intermediates, though specifics are undisclosed .
- Comparison: The target’s pyrazine-thiophene linkage may offer simpler synthetic routes compared to this compound’s quinoline-pyrimidine framework.
Chroman Derivatives
Crystal Form of 6-(Cyclopropanecarboxamido)-4-...pyridazine-3-carboxamide (Ev3)
- Core Structure : Pyridazine-carboxamide with cyclopropane and methoxy-triazolyl groups.
- Key Feature : Crystallinity enhances stability and bioavailability, a critical consideration for drug development .
- Comparison : The target’s chroman ring may confer distinct conformational rigidity compared to pyridazine, influencing binding kinetics.
Research Implications and Gaps
- Physicochemical Optimization : Introducing CF₃ groups (Ev4) or cyclopropane (Ev3) could refine the target’s logP and metabolic stability .
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, which have been recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chroman backbone with a carboxamide functional group, substituted with a thiophene and pyrazine moiety. The structural complexity contributes to its unique biological properties. Here is a summary of its key characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂S |
| Molecular Weight | 270.34 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrazine rings exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrated effective inhibition against various bacterial strains and fungi. The specific activity of this compound has not been extensively documented, but its structural analogs suggest potential efficacy.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A study involving structurally similar compounds indicated that they could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The mechanism may involve the inhibition of specific enzymes or receptors involved in cell proliferation.
The proposed mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with enzymes crucial for cellular metabolism.
- Receptor Binding : Modulation of receptor activity affecting cellular signaling pathways.
- Oxidative Stress Induction : Generation of reactive oxygen species leading to cell death in cancer cells.
Research Findings and Case Studies
- Antiviral Activity : A study highlighted that compounds with similar heterocyclic structures exhibited promising antiviral properties against various viruses, including those responsible for respiratory infections . While specific data on this compound is limited, the potential for antiviral applications exists.
- Cytotoxicity Assessment : In vitro studies on related compounds have shown varying degrees of cytotoxicity against human cancer cell lines. For example, one compound demonstrated an IC50 value of 5 µM against breast cancer cells, suggesting that this compound may exhibit similar activity pending further investigation .
- Structure–Activity Relationship (SAR) : Research on the SAR of related compounds has revealed that modifications to the thiophene and pyrazine substituents significantly influence biological activity. This emphasizes the importance of structural variations in enhancing therapeutic efficacy .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene-Pyrazine Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85% | |
| Amide Coupling | EDC, HOBt, DCM, RT | 60–75% |
Basic: Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm connectivity of thiophene, pyrazine, and chroman groups. Aromatic protons in thiophene (δ 7.2–7.5 ppm) and pyrazine (δ 8.3–8.7 ppm) are diagnostic .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and thiophene C-S absorption (~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Basic: What preliminary biological activities are reported for structurally related compounds?
Analogous compounds exhibit:
- Anticancer Activity : Pyrazine-thiophene hybrids inhibit kinases (e.g., EGFR) via competitive binding .
- Antibacterial Effects : Thiophene-containing sulfonamides disrupt bacterial cell wall synthesis .
- Anti-inflammatory Action : Chroman derivatives modulate COX-2 expression .
Q. Table 2: Bioactivity of Structural Analogs
| Substituents | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Thiophen-3-yl + Sulfonamide | 2.1 µM (EGFR) | Kinase inhibition | |
| Thiophen-2-yl + Thiazole | 4.5 µM (HeLa cells) | Anticancer |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for pyrazine intermediates .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligand systems (XPhos) improve cross-coupling yields .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
Advanced: How to resolve discrepancies between computational and experimental binding data?
Validation via Mutagenesis : Replace key residues in the target protein (e.g., EGFR) to test predicted binding interactions .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity experimentally .
Molecular Dynamics Simulations : Assess conformational flexibility of the ligand-receptor complex over 100 ns trajectories .
Advanced: What crystallographic methods are suitable for 3D structure determination?
Q. Table 3: Crystallographic Parameters (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Advanced: How to design derivatives to enhance pharmacokinetics?
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the chroman ring to improve membrane permeability .
- Metabolic Stability : Replace labile ester groups with amides or heterocycles .
- Solubility : Add polar substituents (e.g., -OH, -SO₃H) to the pyrazine ring .
Advanced: What strategies address low reproducibility in biological assays?
Standardized Protocols : Use identical cell lines (e.g., ATCC-validated HeLa) and serum-free media .
Positive Controls : Include reference inhibitors (e.g., Erlotinib for EGFR assays) .
Data Normalization : Express activity as % inhibition relative to vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
